Methyl 1-(6-bromopyridin-3-YL)cyclopropanecarboxylate
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Overview
Description
Methyl 1-(6-bromopyridin-3-YL)cyclopropanecarboxylate: is a chemical compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.1 g/mol . It is characterized by the presence of a bromopyridine moiety attached to a cyclopropane ring, which is further esterified with a methyl group. This compound is typically found as a pale-yellow to yellow-brown sticky oil or semi-solid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(6-bromopyridin-3-YL)cyclopropanecarboxylate involves several steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Cyclopropanation: The bromopyridine derivative is then subjected to cyclopropanation. This step involves the reaction of the bromopyridine with a diazo compound, such as diazomethane, in the presence of a transition metal catalyst like rhodium or copper.
Esterification: The final step is the esterification of the cyclopropane carboxylic acid intermediate with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(6-bromopyridin-3-YL)cyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The cyclopropane ring can be oxidized to form carboxylic acids or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium, copper).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ether).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Major Products
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of dehalogenated cyclopropane derivatives.
Oxidation: Formation of carboxylic acids and other oxygenated products.
Scientific Research Applications
Methyl 1-(6-bromopyridin-3-YL)cyclopropanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-(6-bromopyridin-3-YL)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to specific sites, while the cyclopropane ring can influence the compound’s stability and reactivity.
Comparison with Similar Compounds
Methyl 1-(6-bromopyridin-3-YL)cyclopropanecarboxylate can be compared with similar compounds such as:
Methyl 1-(6-chloropyridin-3-YL)cyclopropanecarboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 1-(6-fluoropyridin-3-YL)cyclopropanecarboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 1-(6-iodopyridin-3-YL)cyclopropanecarboxylate: Similar structure but with an iodine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity and applications, which can differ from its halogenated analogs due to the distinct properties of the bromine atom.
Properties
IUPAC Name |
methyl 1-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-14-9(13)10(4-5-10)7-2-3-8(11)12-6-7/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPDYEMTVKSUDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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